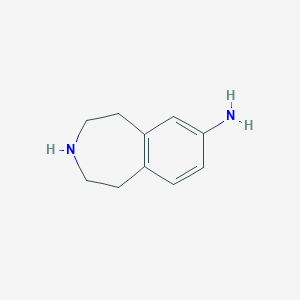

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amin

Übersicht

Beschreibung

FK866 ist ein hochspezifischer, nicht-kompetitiver Inhibitor der Nicotinamid-Phosphoribosyltransferase (NAPRT), einem Enzym, das für die Biosynthese von Nicotinamid-Adenin-Dinukleotid (NAD) aus Nicotinamid entscheidend ist . Diese Verbindung hat aufgrund ihres einzigartigen Mechanismus der Induktion von Apoptose in Tumorzellen durch Depletion von intrazellulären NAD-Spiegeln erhebliche Aufmerksamkeit erregt .

Herstellungsmethoden

FK866 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die Bromierung und anschließende Verknüpfung mit bestimmten Zwischenprodukten beinhalten . Der Syntheseweg beinhaltet typischerweise die Bromierung einer benzylischen Position, gefolgt von Kupplungsreaktionen, um die endgültige Verbindung zu erhalten . Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

FK866 unterliegt mehreren Arten von chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit der Nicotinamid-Phosphoribosyltransferase betreffen . Die Verbindung ist dafür bekannt, das Enzym nicht-kompetitiv zu hemmen, was zu einer allmählichen Depletion der NAD-Spiegel in Zellen führt . Häufig verwendete Reagenzien in diesen Reaktionen sind Nicotinamid und Nicotinsäure, die als Gegenmittel zu den Wirkungen von FK866 wirken können . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist die Hemmung der NAD-Biosynthese, die zu Zell-Apoptose führt .

Wissenschaftliche Forschungsanwendungen

FK866 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Krebsforschung und Immunologie. Es hat sich gezeigt, dass es Apoptose in verschiedenen Krebszelllinien induziert, darunter Leberkarzinom- und chronisch-lymphatische Leukämiezellen . Zusätzlich wurde FK866 in Kombination mit anderen Chemotherapeutika verwendet, um deren Wirksamkeit zu verbessern . Die Fähigkeit der Verbindung, NAD-Spiegel zu depletieren, macht sie zu einem wertvollen Werkzeug für die Untersuchung des Zellstoffwechsels und der Energiehomöostase .

Wirkmechanismus

Der Wirkmechanismus von FK866 beinhaltet die spezifische Hemmung der Nicotinamid-Phosphoribosyltransferase, was zu einer Reduktion der NAD-Biosynthese führt . Diese Depletion von NAD stört den Zellenergiestoffwechsel und löst Apoptose über den mitochondrialen Weg aus . Die Verbindung beeinflusst die mitochondriale Atmungstätigkeit nicht direkt, sondern bewirkt einen allmählichen Rückgang der NAD-Spiegel, was letztendlich zum Zelltod führt . Molekulare Ziele, die an diesem Weg beteiligt sind, umfassen Enzyme, die für die NAD-Biosynthese und den Katabolismus verantwortlich sind .

Wissenschaftliche Forschungsanwendungen

FK866 has a wide range of scientific research applications, particularly in the fields of cancer research and immunology. It has been shown to induce apoptosis in various cancer cell lines, including liver carcinoma and chronic lymphocytic leukemia cells . Additionally, FK866 has been used in combination with other chemotherapeutic agents to enhance their efficacy . The compound’s ability to deplete NAD levels makes it a valuable tool for studying cellular metabolism and energy homeostasis .

Wirkmechanismus

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDAR is a key therapeutic target for drug development toward several neurological disorders .

Mode of Action

The compound interacts with its target, the GluN2B subunits of NMDAR, in a specific and selective manner

Pharmacokinetics

A study has shown that a radiofluorinated congener of the compound, [18f]pf-nb1, was developed for positron emission tomography (pet) imaging . This suggests that the compound may have suitable pharmacokinetic properties for in vivo applications.

Result of Action

It is known that [18f]pf-nb1 binding was selective to glun2b-rich forebrain regions and was specifically blocked by the glun2b antagonist, cp-101,606, in a dose-dependent manner with no brain radiometabolites .

Biochemische Analyse

Biochemical Properties

It is known that this compound is a metabolite of Lorcaserin , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolic pathways of Lorcaserin.

Cellular Effects

Given its relationship to Lorcaserin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Lorcaserin .

Metabolic Pathways

The metabolic pathways involving 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine are not well-characterized. It is known to be a metabolite of Lorcaserin , suggesting that it may be involved in similar metabolic pathways.

Vorbereitungsmethoden

FK866 can be synthesized through a series of chemical reactions involving bromination and subsequent linkage to specific intermediates . The synthetic route typically involves the bromination of a benzylic position followed by coupling reactions to yield the final compound . Industrial production methods may involve optimization of these reactions to ensure high yield and purity.

Analyse Chemischer Reaktionen

FK866 undergoes several types of chemical reactions, primarily involving its interaction with nicotinamide phosphoribosyltransferase . The compound is known to inhibit the enzyme noncompetitively, leading to a gradual depletion of NAD levels in cells . Common reagents used in these reactions include nicotinamide and nicotinic acid, which can act as antidotes to the effects of FK866 . The major product formed from these reactions is the inhibition of NAD biosynthesis, leading to cell apoptosis .

Vergleich Mit ähnlichen Verbindungen

FK866 ist einzigartig in seiner hohen Spezifität und nicht-kompetitiven Hemmung der Nicotinamid-Phosphoribosyltransferase . Ähnliche Verbindungen umfassen CHS828, OT-82 und GEN617, die ebenfalls die NAD-Biosynthese anvisieren, sich aber in ihrer Spezifität und Potenz unterscheiden können . FK866 zeichnet sich durch seine Fähigkeit aus, eine verzögerte Apoptose zu induzieren, ohne die mitochondriale Atmungstätigkeit direkt zu beeinflussen .

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXPKSAIAHLVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546777 | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107393-73-7 | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

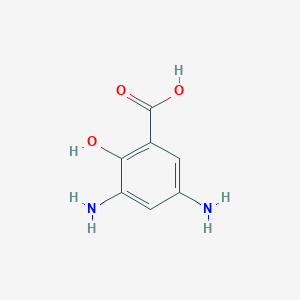

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

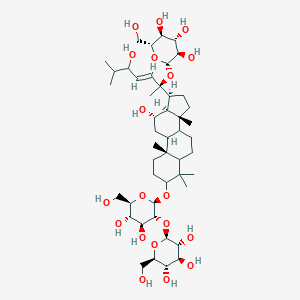

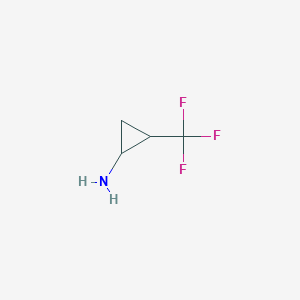

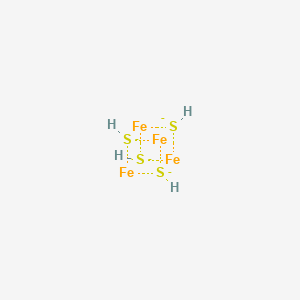

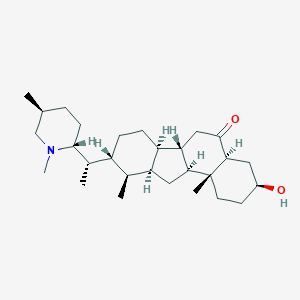

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)

![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)